molecular formula C16H18N8O B2644227 1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one CAS No. 2200067-13-4

1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B2644227
CAS No.: 2200067-13-4
M. Wt: 338.375
InChI Key: SUGTXNCYOCIDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1. Key Physicochemical Contributions of Scaffold Components

Component Molecular Weight (Da) Topological Polar Surface Area (Ų) cLogP Role in Kinase Binding
Triazolo[4,3-b]pyridazine 146.15 48.2 1.2 ATP-mimetic anchor
Azetidine 57.10 12.0 -0.4 Conformational control
Dihydropyrazinone 114.14 41.5 0.8 Solubility modulation

The triazolo[4,3-b]pyridazine core mimics the adenine moiety of ATP, enabling competitive inhibition at kinase active sites. Its fused triazole-pyridazine system enhances electron-deficient character, promoting interactions with conserved lysine and glutamate residues in the kinase hinge region. Meanwhile, the azetidine ring’s puckered conformation restricts rotational freedom, minimizing entropy penalties upon binding. This is critical for achieving high selectivity, as demonstrated in analogous PIM kinase inhibitors where azetidine-containing derivatives showed >50-fold selectivity over related kinases.

The dihydropyrazinone moiety introduces a stereoelectronic gradient that balances lipophilicity and aqueous solubility. With a cLogP of 0.8 and topological polar surface area (TPSA) of 41.5 Ų, this component likely contributes to blood-brain barrier penetration in CNS-targeted therapies. The cyclopropyl substituent further fine-tunes solubility and metabolic stability by shielding labile bonds from oxidative degradation.

Properties

IUPAC Name

1-cyclopropyl-3-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c1-21(15-16(25)23(7-6-17-15)11-2-3-11)12-8-22(9-12)14-5-4-13-19-18-10-24(13)20-14/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGTXNCYOCIDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CN(C4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one is a complex heterocyclic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H20N8O2C_{17}H_{20}N_{8}O_{2} and a molecular weight of approximately 368.401 g/mol. Its structure includes multiple nitrogen-containing heterocycles, which are known to contribute to various biological activities such as anticancer and antimicrobial effects.

Key Structural Features

FeatureDescription
Molecular FormulaC17_{17}H20_{20}N8_{8}O2_{2}
Molecular Weight368.401 g/mol
Heterocyclic ComponentsPyrazinone and Triazole rings
Functional GroupsAmino, Methyl, Cyclopropyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require specific reagents and conditions to achieve high yields and purity. The synthesis process may include:

  • Preparation of Triazole Derivatives : Utilizing cyclization reactions involving azetidine derivatives.
  • Formation of the Dihydropyrazinone Core : Employing condensation reactions to integrate the pyrazinone structure.
  • Final Assembly : Combining all components through coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action is believed to involve:

  • Inhibition of Cell Proliferation : Targeting specific pathways involved in cancer cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A study demonstrated that derivatives with similar structures showed IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent activity.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Its mechanism may involve:

  • Disruption of Bacterial Cell Walls : Interfering with the synthesis or integrity of bacterial membranes.
  • Inhibition of Enzymatic Pathways : Targeting specific enzymes critical for bacterial survival.

In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity :
    • A derivative was tested against human breast cancer cells (MCF-7), showing an IC50_{50} value of 5 µM after 48 hours of treatment.
    • Another study indicated that a similar triazole compound reduced tumor volume in xenograft models by 30% compared to control groups.
  • Antimicrobial Efficacy :
    • A related compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.
    • Synergistic effects were observed when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.